molecular formula C23H22N2O4S B2760627 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 922133-77-5

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide

Katalognummer: B2760627
CAS-Nummer: 922133-77-5
Molekulargewicht: 422.5
InChI-Schlüssel: CWEMAEFYJCKVAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide is a structurally complex sulfonamide derivative featuring a benzo[b][1,4]oxazepine core fused with a dimethyl-substituted oxo-tetrahydro ring system. The compound’s rigid bicyclic framework and sulfonamide group may enhance binding specificity and metabolic stability compared to simpler analogs .

Eigenschaften

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-23(2)15-29-21-13-10-18(14-20(21)24-22(23)26)25-30(27,28)19-11-8-17(9-12-19)16-6-4-3-5-7-16/h3-14,25H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEMAEFYJCKVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Sulfonamide Derivatives

The compound shares functional and structural motifs with sulfonamide-containing heterocycles, such as the triazole-thiones and hydrazinecarbothioamides described in the literature (e.g., compounds [4–15] from International Journal of Molecular Sciences, 2014) . Below is a systematic comparison:

Structural and Functional Group Analysis

Feature Target Compound Triazole-Thiones (e.g., [7–9])
Core Structure Benzo[b][1,4]oxazepine with 3,3-dimethyl-4-oxo substitution 1,2,4-Triazole fused with biphenylsulfonyl and difluorophenyl groups
Sulfonamide Position Attached to benzooxazepine at C7 Attached to biphenyl at para position
Key Functional Groups Sulfonamide, ketone (C=O), dimethyl substituents Sulfonamide, triazole-thione (C=S), difluorophenyl substituents
Tautomerism Absent (fixed oxo group) Present (thione-thiol tautomerism observed)

Spectral and Physicochemical Properties

Property Target Compound Triazole-Thiones ([7–9])
IR Spectroscopy C=O stretch (1680–1700 cm⁻¹) C=S stretch (1247–1255 cm⁻¹), no C=O
NMR Signatures Dimethyl singlet (~1.5 ppm), aromatic protons Thione C=S absence in ¹³C-NMR; NH ~10–12 ppm
Solubility Moderate (polar sulfonamide vs. lipophilic core) Low (increased lipophilicity from difluorophenyl)

Critical Analysis of Structural Divergence

  • Heterocyclic Core : The benzooxazepine’s fused oxygen and nitrogen atoms create a planar, electron-rich system, differing from the triazole’s aromatic tri-nitrogen ring. This may influence π-π stacking or metal coordination in biological targets.
  • Sulfonamide Orientation : Para-substitution on biphenyl in both compounds suggests shared pharmacophore features, but the benzooxazepine’s fused system may restrict conformational flexibility.

Q & A

Q. What are the common synthetic routes for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide?

The synthesis typically involves multi-step reactions:

Cyclization : Formation of the benzo-fused oxazepine ring from precursors like o-aminophenols and ketones under acidic or basic conditions.

Sulfonation : Introduction of the biphenyl sulfonamide group via coupling reactions (e.g., using sulfonyl chlorides in the presence of bases like triethylamine).

Purification : Chromatography (e.g., silica gel column) or recrystallization to isolate the final product.
Critical steps include controlling reaction temperatures (often 60–100°C) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : Confirms regiochemistry of the oxazepine ring and sulfonamide substitution patterns (e.g., 1^1H and 13^{13}C NMR) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for detecting impurities .
  • HPLC : Assesses purity (>95% is typical for research-grade material) .

Q. What types of chemical reactions does this compound undergo?

Reactivity is governed by its functional groups:

  • Oxidation : The oxo group at position 4 can be oxidized to carboxylic acids using KMnO4_4 or CrO3_3 .
  • Reduction : NaBH4_4 or LiAlH4_4 reduces the oxo group to a hydroxyl group .
  • Substitution : Electrophilic aromatic substitution occurs at the biphenyl sulfonamide group with reagents like HNO3_3/H2_2SO4_4 .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step reactions involving this compound?

Critical factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonation efficiency .
  • Catalysts : Pd-based catalysts improve coupling reactions for biphenyl group introduction .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during cyclization .
    Yield optimization often requires iterative adjustments using design of experiments (DoE) methodologies .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Strategies include:

  • 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals in the oxazepine ring .
  • X-ray Crystallography : Definitive confirmation of regiochemistry and stereochemistry .
  • Comparative Analysis : Benchmarking against structurally similar compounds (e.g., PubChem entries with validated spectra) .

Q. What methodologies are used to study enzyme interactions with this compound?

Approaches include:

  • Enzyme Kinetics : Measuring inhibition constants (KiK_i) via fluorescence-based assays .
  • Molecular Docking : Using software like AutoDock to predict binding modes with targets like SYK kinase .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding affinity and kinetics .

Q. How can contradictory biological activity data across studies be addressed?

Potential solutions:

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Metabolite Profiling : LC-MS to identify degradation products that may interfere with activity .
  • Structural Analogs : Compare bioactivity of derivatives to isolate pharmacophoric features .

Q. What strategies enable regioselective functionalization of the oxazepine ring?

  • Directing Groups : Install temporary protecting groups (e.g., Boc) to steer electrophilic substitution .
  • Metal Catalysis : Pd-mediated C–H activation for selective arylations .
  • Solvent Effects : Use of DMF to stabilize transition states in substitution reactions .

Notes

  • Terminology : Full chemical names used throughout; no abbreviations.
  • Methodological Focus : Answers emphasize experimental design and data interpretation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.